PCSK9 belongs to the proprotein convertase family, which is characterized by their ability to cleave precursor proteins into active forms. It is classified as a serine protease due to its catalytic mechanism involving serine residues . The enzyme is synthesized as a precursor protein that undergoes autocatalytic cleavage to produce its active form, which remains associated with its prodomain .
The synthesis of PCSK9 occurs predominantly in the endoplasmic reticulum (ER) of hepatocytes. The precursor protein, approximately 72 kilodaltons in size, contains a signal peptide (residues 1-30), a prodomain (residues 31-152), and a catalytic domain (residues 153-425) followed by a cysteine- and histidine-rich C-terminal domain .
The molecular structure of PCSK9 reveals four major components:
The three-dimensional structure indicates that PCSK9 has a unique configuration that allows it to interact specifically with LDLR, inhibiting its recycling back to the cell surface .
PCSK9 primarily interacts with LDLR through non-catalytic mechanisms. Upon binding to LDLR on hepatocyte surfaces, PCSK9 prevents the receptor from undergoing conformational changes necessary for its recycling after internalization. This results in increased degradation of LDLR within lysosomes .
PCSK9 functions as a negative regulator of LDLR levels:
This mechanism is critical for maintaining cholesterol homeostasis within the body.
PCSK9 has a molecular weight of approximately 72 kilodaltons and consists of 692 amino acids. Its stability and activity are influenced by various factors:
PCSK9 has significant implications in cardiovascular research and therapeutics:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.: 90953-74-5
CAS No.: